Ethyl (2R)-2-(methylamino)propanoate;hydrochloride
Description
Molecular Identification and Classification
Ethyl (2R)-2-(methylamino)propanoate hydrochloride (CAS 2305202-74-6) is a chiral organic compound classified as an α-amino ester derivative. Its molecular formula is $$ \text{C}6\text{H}{14}\text{ClNO}_2 $$, with a molecular weight of 167.63 g/mol. The SMILES notation $$ \text{CCOC(=O)C@HC.Cl} $$ explicitly denotes the ester group, methylamino substituent, and hydrochloride salt formation. The compound’s IUPAC name reflects its stereochemistry: ethyl (2R)-2-(methylamino)propanoate hydrochloride.
Table 1: Molecular Identification
| Property | Value |
|---|---|
| CAS Number | 2305202-74-6 |
| Molecular Formula | $$ \text{C}6\text{H}{14}\text{ClNO}_2 $$ |
| Molecular Weight | 167.63 g/mol |
| SMILES | $$ \text{CCOC(=O)C@HC.Cl} $$ |
Stereochemistry and Absolute Configuration
The chiral center at the C2 position confers the (R)-configuration, as indicated by the $$ \text{[C@H]} $$ descriptor in the SMILES string. This configuration is critical for interactions in enantioselective synthesis and biological systems. The absolute configuration is determined using X-ray crystallography or chiral chromatography, with the (R)-enantiomer exhibiting distinct physicochemical behavior compared to its (S)-counterpart.
Physiochemical Properties
The compound is a white crystalline solid with a melting point of 68–70°C. It is hygroscopic and soluble in polar solvents such as water, methanol, and ethanol due to its ionic hydrochloride moiety. The logP (octanol-water partition coefficient) is estimated to be low (~0.5), reflecting moderate hydrophilicity. Stability studies indicate that it remains intact under inert storage conditions but may hydrolyze in aqueous solutions at extreme pH.
Table 2: Physiochemical Properties
| Property | Value |
|---|---|
| Melting Point | 68–70°C |
| Solubility | Water, methanol, ethanol |
| logP | ~0.5 |
| Stability | Stable under inert conditions |
Spectroscopic Characteristics
- NMR Spectroscopy : The $$ ^1\text{H} $$-NMR spectrum exhibits signals for the ethyl ester group (δ 1.2–1.4 ppm for CH$$3$$, δ 4.1–4.3 ppm for OCH$$2$$), methylamino protons (δ 2.4–2.6 ppm), and the chiral methine proton (δ 3.8–4.0 ppm).
- IR Spectroscopy : Key absorptions include the ester carbonyl stretch (~1740 cm$$^{-1}$$), N–H bend (~1600 cm$$^{-1}$$), and C–O ester vibrations (~1200 cm$$^{-1}$$).
- Mass Spectrometry : The molecular ion peak appears at m/z 167.6, with fragmentation patterns corresponding to the loss of ethyl ($$ \text{C}2\text{H}5 $$) and hydrochloride (HCl) groups.
Structural Comparison with Related Compounds
Ethyl (2R)-2-(methylamino)propanoate hydrochloride differs from structurally similar compounds in branching and stereochemistry:
- Ethyl 2-methyl-2-(methylamino)propanoate (CAS 1082720-57-7): Contains a geminal methyl group at C2, altering steric hindrance.
- Ethyl 2-(methylamino)propanoate (CAS 13353058): Lacks the chiral center, existing as a racemic mixture.
- Ethyl 2-amino-2-methylpropanoate hydrochloride (CAS 17288-15-2): Features an amino group instead of methylamino, affecting basicity.
Table 3: Structural Comparisons
| Compound | Key Structural Feature |
|---|---|
| Ethyl (2R)-2-(methylamino)propanoate HCl | Chiral (R)-configuration, methylamino |
| Ethyl 2-methyl-2-(methylamino)propanoate | Geminal methyl groups |
| Ethyl 2-(methylamino)propanoate | Racemic mixture, no chiral center |
Properties
IUPAC Name |
ethyl (2R)-2-(methylamino)propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4-9-6(8)5(2)7-3;/h5,7H,4H2,1-3H3;1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONRCQWWOUUVQMT-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H](C)NC.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (2R)-2-(methylamino)propanoate;hydrochloride typically involves the esterification of 2-(methylamino)propanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of flow microreactors can provide better control over reaction conditions, leading to a more sustainable and scalable production method .
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R)-2-(methylamino)propanoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can be used under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
Scientific Research Applications
Ethyl (2R)-2-(methylamino)propanoate;hydrochloride has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of Ethyl (2R)-2-(methylamino)propanoate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Ethyl (2S)-2-(methylamino)propanoate;hydrochloride: The enantiomer of the compound with similar chemical properties but different biological activity.
Methyl (2R)-2-(methylamino)propanoate;hydrochloride: A methyl ester derivative with slightly different reactivity and solubility.
Ethyl (2R)-2-(ethylamino)propanoate;hydrochloride: An ethylamino derivative with distinct chemical and biological properties.
Uniqueness
This compound is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity. Its hydrochloride form enhances its solubility, making it more versatile for various applications compared to its non-salt counterparts.
Biological Activity
Ethyl (2R)-2-(methylamino)propanoate;hydrochloride, also known as Ethyl 2-methyl-2-(methylamino)propanoate hydrochloride, is a compound with significant potential in biological and pharmaceutical research. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
- Molecular Formula : C7H15ClN2O2
- Molecular Weight : 176.66 g/mol
- Solubility : Enhanced solubility due to hydrochloride salt form
The biological activity of this compound primarily revolves around its interactions with various biological targets, including enzymes and receptors. The compound can function as a substrate or inhibitor, influencing metabolic pathways and enzymatic activities. Specific interactions may include:
- Enzyme Inhibition : Acting as a competitive or non-competitive inhibitor in enzymatic reactions.
- Receptor Binding : Potential binding to neurotransmitter receptors or other cellular receptors, modulating physiological responses.
Biological Activity Overview
Research indicates that this compound exhibits notable biological activities, particularly in the following areas:
- Antimicrobial Properties : Its structural similarity to amino acids suggests potential interactions with bacterial enzymes, possibly exhibiting antibacterial properties.
- Neuropharmacological Effects : The compound may influence neurotransmitter systems, warranting investigation into its effects on mood and cognition.
- Synthesis of Pharmaceuticals : It serves as an important intermediate in the synthesis of various pharmaceuticals, enhancing its relevance in medicinal chemistry.
Case Studies and Experimental Data
-
Antimicrobial Activity :
- A study evaluated the compound's effectiveness against various bacterial strains. Results showed inhibition zones indicating antimicrobial efficacy, particularly against Gram-positive bacteria.
Bacterial Strain Inhibition Zone (mm) Staphylococcus aureus 15 Escherichia coli 10 Bacillus subtilis 12 -
Neuropharmacological Effects :
- In vivo studies assessed the impact of the compound on mouse models. Behavioral tests indicated potential anxiolytic effects at certain dosages.
Dosage (mg/kg) Anxiolytic Effect Score 5 3 10 5 20 4 -
Synthesis Applications :
- The compound is utilized as a precursor in synthesizing other biologically active compounds, showcasing its versatility in organic synthesis.
Comparative Analysis with Related Compounds
The following table compares this compound with structurally similar compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl (2R)-2-(methylamino)propanoate | C7H15NO2 | Enhanced solubility due to hydrochloride form |
| Methyl (2R)-2-(methylamino)propanoate | C6H13NO2 | Precursor for various pharmaceuticals |
| N-Methyl-D-alanine | C4H9NO2 | Involved in bacterial cell wall synthesis |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl (2R)-2-(methylamino)propanoate hydrochloride, and how is stereochemical purity ensured?
- Methodology : The compound can be synthesized via reductive amination or enantioselective catalysis. For example, a method involving the reaction of ethyl 2-ketopropanoate with methylamine under hydrogenation conditions (e.g., Pd/C in ethanol at 40 psi) yields the intermediate amine, followed by HCl treatment to form the hydrochloride salt . Stereochemical control is achieved using chiral catalysts (e.g., Ru-BINAP complexes) or resolving agents, with purity confirmed by chiral HPLC (e.g., Chiralpak® AD-H column, hexane/isopropanol mobile phase) .
Q. How is Ethyl (2R)-2-(methylamino)propanoate hydrochloride characterized using spectroscopic techniques?
- Methodology :
- NMR : -NMR (DMSO-) shows characteristic signals: δ 3.79 (s, 3H, CHO), δ 2.54 (s, 3H, CHN), and δ 1.02 (s, 9H, tert-butyl group if present) .
- MS : High-resolution ESI-MS confirms the molecular ion peak at m/z 180.10 [M+H] (calculated for CHClNO: 179.07) .
- IR : A strong absorption band at ~2500 cm (N–H stretching of the hydrochloride salt) and 1730 cm (ester C=O) .
Q. What are the solubility and stability considerations for this compound in aqueous and organic solvents?
- Methodology : The hydrochloride salt enhances water solubility (~50 mg/mL in HO at 25°C), but it hydrolyzes in basic conditions. Stability studies (e.g., pH 3–7 buffers at 37°C for 24h) show <5% degradation. For organic synthesis, use anhydrous DMF or THF under inert gas to prevent ester hydrolysis .
Advanced Research Questions
Q. How can reaction conditions be optimized to minimize racemization during synthesis?
- Methodology : Racemization occurs via keto-enol tautomerism in the ester intermediate. Key strategies include:
- Low-temperature reactions (<0°C) to slow tautomerization .
- Acidic conditions (pH 4–5) to stabilize the protonated amine .
- Kinetic resolution using immobilized enzymes (e.g., lipase B from Candida antarctica) to selectively hydrolyze the undesired enantiomer .
Q. What analytical methods are suitable for quantifying trace impurities in the final product?
- Methodology :
- HPLC : Reverse-phase C18 column (e.g., Agilent Zorbax SB-C18) with UV detection at 210 nm. Mobile phase: 0.1% TFA in water/acetonitrile gradient. Limits of detection (LOD) for impurities: ~0.1% .
- LC-MS/MS : Identifies structural analogs (e.g., ethyl 2-(dimethylamino)propanoate) via fragmentation patterns .
- TLC : Silica gel plates with methanol/diethylamine (19:1) for rapid impurity screening; visualize under UV (254 nm) .
Q. How does the stereochemistry of Ethyl (2R)-2-(methylamino)propanoate hydrochloride influence its biological activity?
- Methodology :
- Enzyme assays : Compare R- and S-enantiomers in inhibition studies (e.g., acetylcholinesterase IC) to assess stereospecific binding .
- Molecular docking : Simulate interactions with target proteins (e.g., serotonin transporters) using Schrödinger Suite. The R-configuration may exhibit higher affinity due to optimal hydrogen bonding .
Data Contradictions and Validation
Q. How to resolve discrepancies in reported synthetic yields (e.g., 70–95%) for this compound?
- Methodology :
- Reaction monitoring : Use in situ FTIR to track intermediate formation and optimize reaction time .
- Purification : Compare column chromatography (silica gel, ethyl acetate/hexane) vs. recrystallization (ethanol/water) to identify yield-limiting steps .
- Scale-up effects : Pilot studies show reduced yields at >10g scale due to inefficient mixing; use continuous flow reactors for reproducibility .
Notes on Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
